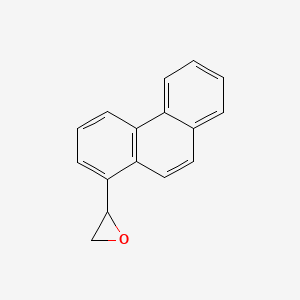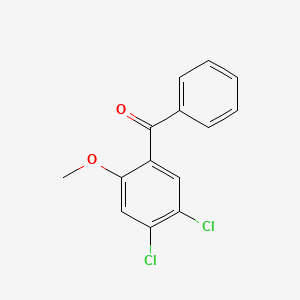
(4,5-Dichloro-2-methoxy-phenyl)phenyl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dichloro-2-methoxy-phenyl)phenyl-methanone is an organic compound characterized by the presence of two chlorine atoms, a methoxy group, and a phenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dichloro-2-methoxy-phenyl)phenyl-methanone typically involves the reaction of 4,5-dichloro-2-methoxybenzoyl chloride with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4,5-Dichloro-2-methoxy-phenyl)phenyl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity. The compound may act by inhibiting or modulating the activity of its target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
(4,5-Dichloro-2-methoxy-phenyl)phenyl-methanone: Characterized by the presence of chlorine atoms and a methoxy group.
(4,5-Dichloro-2-methoxy-phenyl)phenyl-methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(4,5-Dichloro-2-methoxy-phenyl)phenyl-amine: Similar structure but with an amino group instead of a carbonyl group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups can influence its overall properties and interactions with other molecules.
Properties
Molecular Formula |
C14H10Cl2O2 |
|---|---|
Molecular Weight |
281.1 g/mol |
IUPAC Name |
(4,5-dichloro-2-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H10Cl2O2/c1-18-13-8-12(16)11(15)7-10(13)14(17)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
LAQBJDAWHNKCBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



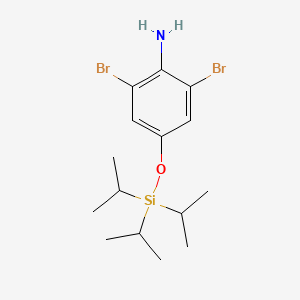
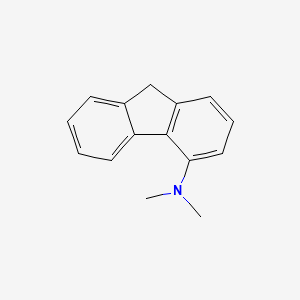
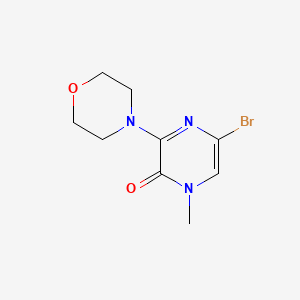



![4-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B13991447.png)
![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)

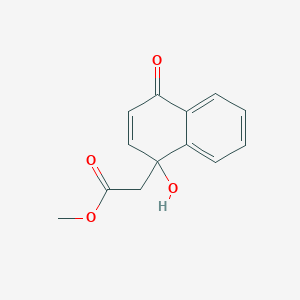

![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)
